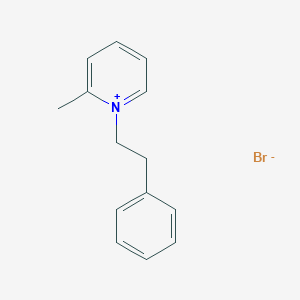

1-Phenethyl-2-picolinium bromide

Description

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Research

Quaternary ammonium compounds are widely recognized for their utility as surfactants, phase-transfer catalysts, and antimicrobial agents. rsc.orgnih.gov Their amphiphilic nature, arising from a charged hydrophilic head and a hydrophobic tail, allows them to modify the surface tension of liquids and facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates in heterogeneous systems. In synthetic organic chemistry, the ability of QACs to act as catalysts has been instrumental in the development of environmentally benign and efficient reaction protocols.

Historical Context of N-Substituted Picolinium Salts in Organic Synthesis Research

The synthesis of quaternary ammonium salts dates back to the late 19th century with the work of Nikolai Menshutkin, who first described the reaction of a tertiary amine with an alkyl halide, a process now known as the Menshutkin reaction. wikipedia.org This fundamental transformation laid the groundwork for the synthesis of a vast array of quaternary ammonium salts, including N-substituted picolinium salts. Picolinium salts, which are derivatives of pyridine (B92270) with a substituent on the nitrogen atom, have long been subjects of interest in organic synthesis. Historically, their applications have ranged from their use as precursors for the generation of pyridinium (B92312) ylides for cycloaddition reactions to their role as components in the synthesis of more complex heterocyclic systems. mdpi.com The development of methods to synthesize and manipulate these salts has been a continuous area of research, contributing significantly to the toolbox of synthetic organic chemists. thieme-connect.comnih.gov

Contemporary Research Importance of 1-Phenethyl-2-picolinium bromide within Quaternary Pyridinium Systems

In the contemporary research landscape, the focus on specific N-substituted picolinium salts like this compound is driven by the desire to fine-tune the steric and electronic properties of these molecules for specific applications. The presence of a phenethyl group attached to the nitrogen of the 2-picoline moiety introduces a combination of aromatic and aliphatic features, which can influence its reactivity and potential as a catalyst or a building block in organic synthesis. While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied picolinium salts suggests its potential utility in areas such as phase-transfer catalysis or as a precursor to novel N-heterocyclic carbene (NHC) ligands. The 2-methyl group (picoline) can influence the steric environment around the nitrogen, which is a critical factor in many catalytic applications.

Detailed Research Findings

While dedicated research articles on this compound are scarce, its properties and synthesis can be inferred from the extensive body of work on related quaternary pyridinium salts.

The synthesis of this compound would typically be achieved through the Menshutkin reaction . This involves the nucleophilic substitution of a phenethyl halide, such as phenethyl bromide, with 2-picoline. The reaction is generally carried out in a suitable solvent, and the resulting quaternary salt precipitates out of the solution or is isolated after removal of the solvent.

General Reaction Scheme:

Phenethyl bromide + 2-Picoline → this compound

Physicochemical Properties:

Based on available data for this compound and related compounds, the following properties can be noted:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆BrN | nih.govwikipedia.org |

| Molecular Weight | 278.19 g/mol | nih.gov |

| Melting Point | 195 °C | nih.gov |

| Appearance | Likely a white to off-white solid | Inferred |

Spectroscopic Data:

Although specific spectra for this compound are not published, the expected spectroscopic characteristics can be predicted based on its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the phenethyl group (aromatic and aliphatic) and the 2-picolinium ring. The chemical shifts would be influenced by the positive charge on the nitrogen atom. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, with the carbons attached to or near the positively charged nitrogen atom appearing at a downfield chemical shift. |

| Infrared (IR) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridinium ring, and potentially bands associated with the bromide counter-ion. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the cation (C₁₄H₁₆N⁺) and potentially fragmentation patterns related to the loss of the phenethyl or picolyl groups. |

Properties

IUPAC Name |

2-methyl-1-(2-phenylethyl)pyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N.BrH/c1-13-7-5-6-11-15(13)12-10-14-8-3-2-4-9-14;/h2-9,11H,10,12H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHBRSKXFVQPPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1CCC2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884493 | |

| Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | 1-Phenethyl-2-picolinium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10551-21-0 | |

| Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenethyl-2-picolinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenethyl-2-picolinium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(2-phenylethyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenethyl-2-picolinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQM36L4XXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 1 Phenethyl 2 Picolinium Bromide

Oxidation Reactions of 1-Phenethyl-2-picolinium bromide to Cyclic Amides

The oxidation of picolinium salts, including this compound, can lead to the formation of cyclic amides, also known as lactams. While specific studies detailing the direct oxidation of this compound to a cyclic amide are not prevalent in the searched literature, the general transformation of cyclic ketones to lactams provides a conceptual basis. One established method involves the Beckmann rearrangement of a corresponding cyclic ketone oxime. For instance, cyclododecanone (B146445) can be converted to its oxime using a hydroxylammonium salt, which then undergoes rearrangement to form laurolactam. google.com This process can be carried out in a one-pot synthesis using a combination of an amphoteric metal oxide and a base, offering an efficient and industrially viable route to cyclic amides. google.com The reaction typically proceeds by heating the cyclic ketone with hydroxylamine (B1172632) hydrochloride and a catalyst like zinc oxide, followed by azeotropic removal of water and subsequent rearrangement at elevated temperatures. google.com

The synthesis of cyclic amides can also be achieved through other routes, such as the amidation of polyamines. For example, linking two polyamine units via succinic anhydride (B1165640) creates a dimeric structure with amide bonds, resulting in the formation of long-chain polyamine succinamides. nih.gov This method highlights the versatility of amide formation in creating complex cyclic and acyclic structures.

Cyclization Reactions to Quinolizinium (B1208727) Halides and Derivatives

Mechanisms of Intramolecular Cyclization in Quaternary Pyridinium (B92312) Systems

Quaternary pyridinium systems, such as this compound, can undergo intramolecular cyclization to form quinolizinium halides and their derivatives. This process is a key method for constructing fused heterocyclic systems. The mechanism often involves the formation of a reactive intermediate that facilitates the ring-closing step. mdpi.com

Intramolecular reactions are generally favored over their intermolecular counterparts due to the higher effective concentration of the reacting groups within the same molecule. wikipedia.org This proximity effect reduces the entropic barrier to reaction. wikipedia.org The feasibility and rate of cyclization are significantly influenced by the length of the tether connecting the reacting moieties, which in turn determines the size of the ring being formed. wikipedia.org The formation of five- and six-membered rings is often kinetically and thermodynamically favored. wikipedia.orgyoutube.com

In the context of pyridinium salts, the cyclization can be initiated by various means, including photochemical activation or the use of catalysts. For instance, gold-catalyzed cyclization has been shown to be effective for a range of unsaturated systems. researchgate.net The mechanism can proceed through different pathways, such as a nucleophilic attack of a carbanion on the pyridinium ring or a Michael addition followed by ring closure. mdpi.comyoutube.com The specific pathway is often dictated by the substituents present on the pyridinium ring and the side chain.

Influence of Substituents on Cyclization Efficiency

The efficiency of intramolecular cyclization in quaternary pyridinium systems is highly dependent on the nature and position of substituents on both the pyridine (B92270) ring and the side chain. numberanalytics.commdpi.com Substituents can influence the reaction rate, regioselectivity, and stereoselectivity of the cyclization process. numberanalytics.com

Electron-withdrawing groups on the pyridine ring can increase its electrophilicity, making it more susceptible to nucleophilic attack and thus facilitating cyclization. nih.gov Conversely, electron-donating groups can have the opposite effect. The electronic nature of substituents on the tether can also play a crucial role. mdpi.com For example, in the cyclization of conjugated alkynes, the electronic effect of substituents on an aromatic ring can regulate the reaction pathway. mdpi.com

The steric bulk of substituents can also impact cyclization efficiency. Bulky groups can hinder the approach of the reacting moieties, slowing down or even preventing the reaction. wikipedia.org The length and flexibility of the tether connecting the reacting groups are also critical factors, as they determine the ability of the molecule to adopt the necessary conformation for cyclization. youtube.com

The following table summarizes the general influence of substituent effects on cyclization reactions:

| Factor | Influence on Cyclization |

| Ring Size | The size of the ring being formed significantly affects the reaction's feasibility and efficiency. numberanalytics.com |

| Substituents | The presence and nature of substituents can influence the reaction rate, regioselectivity, and stereoselectivity. numberanalytics.commdpi.com |

| Solvent | The choice of solvent can impact the reaction rate, selectivity, and overall yield. numberanalytics.com |

| Reaction Conditions | Temperature and the use of catalysts or additives can enhance the reaction rate and selectivity. numberanalytics.com |

Reactions Involving the Picolinium Cation Moiety

Cycloaddition Reactions of Picolinium N-Ylides

Picolinium N-ylides, which can be generated from this compound by deprotonation, are versatile 1,3-dipoles that readily participate in cycloaddition reactions. researchgate.netclockss.org These reactions provide a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds, most notably indolizine (B1195054) derivatives. nih.govacs.orgnih.gov

The most common type of cycloaddition involving picolinium ylides is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netacs.orgnih.gov In this reaction, the picolinium ylide reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. nih.govnih.gov The reaction is often highly regioselective and can be stereoselective. chemrxiv.org

The reactivity of the picolinium ylide and the efficiency of the cycloaddition are influenced by the substituents on both the pyridinium ring and the ylidic carbon. Electron-withdrawing groups on the ylidic carbon stabilize the ylide and can facilitate the reaction. nih.gov Similarly, electron-withdrawing groups on the dipolarophile enhance its reactivity. nih.gov

The general mechanism for the [3+2] cycloaddition of a picolinium ylide with an alkyne involves the initial formation of a dihydroindolizine intermediate, which then undergoes spontaneous aromatization, often through air oxidation, to yield the stable indolizine product. nih.gov

Recent research has expanded the scope of these reactions, including the use of novel dipolarophiles and the development of catalytic and asymmetric versions of the cycloaddition. chemrxiv.orgresearchgate.net For example, dearomative 1,3-dipolar cycloadditions of picolinium ylides with bicyclobutanes have been developed to synthesize azabicyclo[3.1.1]heptanes. chemrxiv.org

Reductive Cleavage Reactions in Picolinium-Contained Compounds

The picolinium moiety, while often a stable component of a molecule, can undergo reductive cleavage under specific conditions. This reaction involves the breaking of the C-N bond within the heterocyclic ring or the bond connecting a substituent to the nitrogen atom. cam.ac.ukorganic-chemistry.org

Reductive cleavage of picolinic amides, for instance, can be achieved using zinc in aqueous hydrochloric acid at room temperature. cam.ac.uk This method provides a mild and selective way to convert picolinic amides to the corresponding amines, demonstrating useful functional group tolerance. cam.ac.uk

The cleavage of C-N bonds can also be promoted by other methods, such as photoredox catalysis in combination with a Lewis acid. nih.gov This approach enables the site-selective cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.gov While not directly involving a picolinium salt, this demonstrates the principle of C-N bond cleavage in nitrogen-containing heterocycles.

The ease of C-N bond cleavage can be influenced by ring strain. For example, the C-N bond in four-membered azetidinone rings is more susceptible to cleavage due to ring strain. researchgate.net While the pyridine ring in a picolinium salt is aromatic and thus relatively stable, the introduction of strain or specific activating groups could facilitate reductive cleavage.

Derivatives and Analogues of 1 Phenethyl 2 Picolinium Bromide: Synthesis and Exploration

Synthesis and Characterization of Substituted 1-Phenethyl-2-picolinium bromide Derivatives

The synthesis of this compound and its substituted derivatives is typically achieved through a direct quaternization reaction. This involves the N-alkylation of 2-picoline (2-methylpyridine) or its substituted variants with a phenethyl bromide, which may also bear substituents on the phenyl ring. wikipedia.orgchemicalforums.comwikipedia.org The reaction is a classic example of an SN2 reaction, where the nucleophilic nitrogen atom of the pyridine (B92270) ring attacks the electrophilic carbon of the phenethyl bromide, displacing the bromide ion.

The general procedure involves refluxing the 2-picoline derivative with the appropriate phenethyl bromide in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile. mdpi.com The resulting quaternary ammonium (B1175870) salt, being less soluble than the reactants, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. mdpi.com

Characterization of these synthesized derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise structure, showing the chemical shifts corresponding to the protons and carbons of the picolinium and phenethyl groups. mdpi.comnih.gov Mass spectrometry confirms the molecular weight of the cation. mdpi.com

Substitutions can be introduced on either the picoline or the phenethyl ring to modulate the compound's properties. For example, electron-donating or electron-withdrawing groups on the phenyl ring of the phenethyl moiety, or different alkyl groups on the pyridine ring, can influence the electronic and steric characteristics of the resulting pyridinium (B92312) salt.

Table 1: Synthesis of Substituted this compound Derivatives

| 2-Picoline Derivative | Phenethyl Bromide Derivative | Resulting Compound |

|---|---|---|

| 2-Picoline | 2-Phenylethyl bromide | This compound |

| 2-Picoline | 2-(4-Nitrophenyl)ethyl bromide | 1-(4-Nitrophenethyl)-2-picolinium bromide |

| 2-Picoline | 2-(4-Methoxyphenyl)ethyl bromide | 1-(4-Methoxyphenethyl)-2-picolinium bromide |

This table represents examples of derivatives that can be synthesized using the described general method.

Exploration of Related Quaternary Pyridinium and Quinolizinium (B1208727) Systems

Quaternary pyridinium salts like this compound are valuable precursors for the synthesis of more complex heterocyclic structures, most notably quinolizinium systems. ias.ac.in The quinolizine ring system is a core feature of various alkaloids, such as berberine. ias.ac.in

A key method for this transformation is the Sugasawa procedure. ias.ac.in This process begins with the oxidation of the quaternary salt, such as N-phenethyl-alpha-picolinium bromide, using an oxidizing agent like alkaline potassium ferricyanide. ias.ac.in This step converts the picolinium salt into the corresponding N-phenethyl-2-pyridone. ias.ac.in The subsequent and crucial step is the acid-catalyzed cyclization of the pyridone, typically using phosphorus oxychloride. ias.ac.in This intramolecular electrophilic substitution results in the formation of the fused quinolizinium ring system. Research has demonstrated that this cyclization can proceed effectively even in the absence of activating alkoxy substituents on the aromatic rings, expanding the scope of the Sugasawa method. ias.ac.in

The exploration of these related systems is significant as it opens pathways to a wide array of polycyclic nitrogen-containing compounds, which are of interest in medicinal chemistry and materials science. rsc.orgresearchgate.net

Analogues for Specific Research Applications

The adaptable structure of this compound allows for its derivatization to create specialized tools for biological and chemical research.

Derivatization for Enzyme Inhibitor Research

Pyridinium salts are recognized as privileged scaffolds in drug discovery and have been extensively investigated as enzyme inhibitors. rsc.orgresearchgate.netresearchgate.net They are particularly prominent as inhibitors of cholinesterases, such as acetylcholinesterase (AChE), an enzyme critical in the nervous system. nih.govmmsl.cznih.gov The positively charged quaternary nitrogen of the pyridinium ring can interact with anionic sites within the enzyme's active center. mmsl.cz

Analogues of this compound can be designed as enzyme inhibitors by introducing functionalities that enhance binding affinity and selectivity for a target enzyme. For instance, by modifying the phenethyl group or adding substituents to the pyridine ring, the molecule's shape and electronic properties can be tailored to fit the specific contours and electrostatic environment of an enzyme's active site. nih.gov Recent studies have shown that N-benzylpyridinium derivatives, which share structural similarities, can be potent AChE inhibitors, with some compounds exhibiting inhibitory activities in the nanomolar range, surpassing that of known drugs like donepezil. nih.gov The design strategy often involves linking the pyridinium head to another molecular fragment, such as curcumin (B1669340) or a carbamate (B1207046) group, to achieve dual binding site interactions or covalent modification of the enzyme. nih.govnih.gov

Table 2: Design Concepts for Pyridinium-based Enzyme Inhibitors

| Core Scaffold | Modification Strategy | Target Enzyme (Example) | Rationale |

|---|---|---|---|

| 1-Phenethyl-2-picolinium | Introduction of bulky hydrophobic groups on the phenethyl ring | Acetylcholinesterase (AChE) | Enhance interactions with the peripheral anionic site. mmsl.cz |

| 1-Phenethyl-2-picolinium | Addition of a carbamate functional group | Acetylcholinesterase (AChE) | Covalent modification of the active site serine residue. nih.gov |

Compounds for Photolabile Protecting Group Research

Photolabile protecting groups (PPGs), or "caging" groups, are moieties that can be removed from a molecule using light, offering precise spatiotemporal control over the release of an active substance. wikipedia.orgnih.gov This tool is invaluable in chemical synthesis and for studying dynamic biological processes. nih.govresearchgate.net Common classes of PPGs include those based on o-nitrobenzyl and phenacyl structures. wikipedia.orgacs.orgrsc.org

The this compound structure can be modified to function as a PPG. A common strategy involves introducing a photolabile unit, such as a 2-nitrobenzyl group, onto the phenethyl ring. wikipedia.orgacs.org Upon irradiation with UV light, the nitro group undergoes a photochemical reaction, leading to the cleavage of the bond connecting the protecting group to the substrate. wikipedia.orgresearchgate.net

However, the photorelease of pyridine derivatives can be inefficient due to intramolecular photoinduced electron transfer (PET) from the PPG to the electron-accepting pyridinium ion. researchgate.netnih.gov To overcome this, rational design strategies have been developed. One successful approach involves modifying the chromophore of the PPG to alter its excited-state properties. For example, halogenation of a coumarin-based PPG was shown to promote intersystem crossing to the triplet state, which mitigates the quenching PET process and dramatically improves the photolytic efficiency for releasing pyridinium ions. researchgate.netnih.gov Therefore, analogues of this compound designed for photolabile applications might incorporate a modified phenethyl group that acts as a PPG, or the picolinium nitrogen might be attached to a known photolabile scaffold, such as a halogenated coumarin (B35378) or a p-hydroxyphenacyl group. researchgate.netacs.org

Table 3: Common Photolabile Protecting Groups (PPGs) and Potential Application

| PPG Class | Photochemical Release Mechanism | Potential Modification of this compound |

|---|---|---|

| o-Nitrobenzyl | Intramolecular hydrogen abstraction and rearrangement. wikipedia.orgacs.org | Introduction of a 2-nitrobenzyl group on the phenethyl moiety. |

| Phenacyl | Radical mechanism involving a hydrogen donor solvent. thieme-connect.de | Attaching the picolinium nitrogen to a phenacyl derivative. |

Advanced Spectroscopic and Structural Elucidation Techniques in the Study of 1 Phenethyl 2 Picolinium Bromide

Spectroscopic Characterization Methods

Spectroscopic techniques are critical for confirming the identity and elucidating the structural features of 1-phenethyl-2-picolinium bromide in various states. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for verifying the structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing effect of the positively charged pyridinium (B92312) nitrogen.

¹H NMR: The protons on the pyridinium ring are expected to be significantly deshielded, appearing at downfield chemical shifts. The protons of the phenethyl group would exhibit characteristic signals, with the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) showing a downfield shift compared to those adjacent to the phenyl ring (C-CH₂). The methyl group on the picolinium ring would appear as a singlet in the upfield region.

¹³C NMR: The carbon atoms of the pyridinium ring, particularly those adjacent to the nitrogen, would show significant downfield shifts. The carbons of the phenethyl and methyl groups would resonate at their expected positions, providing a complete carbon skeleton map of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The formation of the quaternary salt from 2-picoline and a phenethyl halide induces notable changes in the IR spectrum. uni.lu

Aromatic C-H Vibrations: Quaternization of the pyridine (B92270) nitrogen alters the aromatic C-H stretching vibrations, typically found in the 3150-3000 cm⁻¹ region. uni.lu

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring, usually observed between 1650-1400 cm⁻¹, are also affected. A notable band for quaternized pyridine groups often appears around 1630 cm⁻¹. uni.luchemicalbook.com

Exocyclic N-C Stretching: A weak band corresponding to the exocyclic N-C stretching vibration is expected in the 1129–1092 cm⁻¹ range. uni.lu

The table below presents hypothetical, yet expected, spectroscopic data for this compound based on the analysis of related compounds.

| Spectroscopic Data | Expected Observations for this compound |

| ¹H NMR | Protons on pyridinium ring (downfield), N-CH₂ and C-CH₂ signals of the phenethyl group, methyl group singlet (upfield). |

| ¹³C NMR | Deshielded carbons in the pyridinium ring, characteristic signals for phenethyl and methyl carbons. |

| IR (cm⁻¹) | Aromatic C-H stretch (~3100-3000), Quaternized pyridine ring stretch (~1630), C-N stretch (~1100). |

X-ray Crystallographic Analysis of Quaternary Pyridinium Salts

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. chemicalbook.com For quaternary pyridinium salts, it reveals crucial details about conformation, packing, and non-covalent interactions.

While a crystal structure for this compound is not publicly documented, analysis of related compounds, such as other substituted pyridinium bromides and 2-phenylethylammonium bromide, allows for an informed prediction of its structural characteristics. nih.gov The cation, consisting of a pyridinium ring and a phenyl group, would likely adopt a conformation where the two aromatic rings are not coplanar. In the crystal lattice, cations often stack, influenced by π–π interactions, and are arranged in layers or other motifs dictated by the interactions with the bromide anions. For instance, the crystal structure of 2-phenylethylammonium bromide reveals a layered structure with alternating hydrophilic and hydrophobic regions. nih.gov

The crystal packing of bromide-containing salts is heavily influenced by a network of intermolecular interactions.

C-H···Br⁻ Hydrogen Bonds: A predominant interaction in the crystal structures of such salts is the hydrogen bond between the acidic protons of the cation and the bromide anion. Protons on the pyridinium ring and the phenethyl group's methylene groups can act as hydrogen bond donors to the Br⁻ acceptor.

π-π Stacking: The aromatic rings of the picolinium and phenyl groups can engage in offset π–π stacking interactions, which contribute to the stabilization of the crystal lattice.

Anion-Anion and Cation-Cation Interactions: While less common, anion-anion and cation-cation interactions can also be observed, though the latter are often destabilizing. researchgate.netmdpi.com

The following table summarizes the types of intermolecular interactions expected in the crystal structure of this compound.

| Interaction Type | Description | Typical Distance/Geometry |

| C-H···Br⁻ Hydrogen Bond | Interaction between an acidic C-H proton and the bromide anion. | H···Br distances can vary. |

| π-π Stacking | Interaction between the electron clouds of the aromatic rings. | Intercentroid distances typically between 3.3-3.8 Å. |

| Ion-Pairing | Electrostatic attraction between the pyridinium cation and bromide anion. | Governed by Coulomb's law. |

X-ray crystallography is a cornerstone of structure-based research because it provides an unambiguous determination of a molecule's three-dimensional and absolute structure. chemicalbook.com This precise structural information is a prerequisite for:

Structure-Activity Relationship (SAR) Studies: Understanding how the specific conformation and intermolecular interactions of a molecule like this compound relate to its chemical or biological activity.

Rational Drug Design: In medicinal chemistry, detailed knowledge of a molecule's shape and interaction patterns is essential for designing new compounds with improved properties. chemicalbook.com

Materials Science: The packing arrangement and intermolecular forces determined by crystallography are crucial for predicting and understanding the physical properties of crystalline materials, such as melting point, solubility, and stability.

Structural Insights from Related Quaternary Ammonium (B1175870) Compounds

The vast family of quaternary ammonium compounds provides a rich database for comparative structural analysis. These compounds are widely used as surfactants, phase-transfer catalysts, and antimicrobial agents.

The structure of the cation, including the length and nature of the alkyl or aryl substituents, significantly influences the compound's properties. For example, studies on a series of N-alkylpicolinium salts have shown that the length of the N-alkyl chain affects antimicrobial activity.

The anion also plays a crucial role in determining the crystal structure and physical properties. Comparing bromide salts to those with other anions, like chloride or hexafluorophosphate (B91526), reveals differences in hydrogen bonding patterns and crystal packing, which in turn affect properties like melting point and solubility. The study of various quaternary ammonium salt hydrates also shows that the nature of the guest ions influences the crystal structure and intermolecular interactions. These comparative studies provide a framework for predicting the behavior and properties of this compound.

Computational and Theoretical Investigations of 1 Phenethyl 2 Picolinium Bromide and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of organic compounds, including N-alkylpyridinium salts and their analogues. DFT methods are capable of generating a variety of molecular properties, providing valuable insights into structure and energetics. researchgate.net

The reactivity of pyridinium (B92312) salts is a subject of significant interest. For instance, the alkylation of pyridines can be directed to different positions (C2 or C4) based on the reaction conditions, a phenomenon that can be explained through mechanistic investigations aided by DFT. acs.org Studies on substituted pyridinium cations show that electronic effects play a crucial role in modulating their properties. nih.gov Electron-withdrawing groups on the pyridinium ring generally facilitate the uptake of an electron, influencing the salt's reactivity. nih.gov A DFT study on 1-phenethyl-2-picolinium bromide would similarly map out the molecular electrostatic potential (MEP), identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO - EHOMO) are fundamental descriptors of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal the distribution of these key orbitals. Typically, in pyridinium salts, the LUMO is localized on the pyridinium ring, indicating its susceptibility to nucleophilic attack. The HOMO, in contrast, might be located on the phenethyl substituent or the bromide counter-ion. The precise location and energy of these orbitals dictate the molecule's behavior in chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. researchgate.netnih.gov These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Key Global Reactivity Descriptors:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Studies on various organic molecules have shown that these descriptors are invaluable for understanding and predicting chemical behavior without resorting to more complex calculations of reaction pathways. nih.govresearchgate.net

Computational Approaches to Photochemical Mechanisms and Reduction Potentials

The interaction of light with pyridinium salts can lead to fascinating and synthetically useful transformations. rsc.org Computational methods are instrumental in unraveling the complex mechanisms of these photochemical reactions. researchgate.netelsevier.com Upon absorption of UV light, N-alkylpyridinium salts can be excited to higher electronic states. Computational studies, often using DFT and time-dependent DFT (TD-DFT), can model these excited states and map out the potential energy surfaces that govern the molecule's fate. researchgate.net

For N-alkylpyridinium ions, irradiation can lead to the formation of intermediates like azoniabenzvalene and bicyclic aziridines. researchgate.net DFT calculations have been used to determine the structures and relative energies of these intermediates and the transition states connecting them, providing a detailed mechanistic picture that explains experimental observations, such as product distributions. researchgate.net A computational investigation into the photochemistry of this compound would likely explore similar pathways, assessing the energetic feasibility of forming various photoisomers.

The reduction potential of a molecule is a measure of its tendency to be reduced by accepting an electron. Computational chemistry offers reliable methods for predicting reduction potentials, which are crucial for applications in areas like electrocatalysis. researchgate.net911metallurgist.com The reduction of pyridinium derivatives is particularly relevant for the electrochemical reduction of CO₂. amazonaws.com

The calculation of reduction potentials typically involves a thermodynamic cycle (the Born-Haber cycle) that breaks down the process into gas-phase and solvation steps. 911metallurgist.com The Gibbs free energy of reduction is calculated, and from this, the reduction potential (E°) is determined using the Nernst equation (ΔG° = -nFE°). 911metallurgist.com DFT calculations are used to compute the energies of the species involved in the gas phase, while solvation models (like the Polarizable Continuum Model, PCM) account for the effect of the solvent. 911metallurgist.com

Studies on various pyridinium derivatives have shown that their reduction potentials are sensitive to substituents on the ring and the nature of the electrode surface. nih.govamazonaws.comrsc.org For example, electron-withdrawing groups tend to make the reduction potential less negative (i.e., easier to reduce). nih.gov

| Pyridinium Derivative | pKa | Observed Reduction Potential (E1/2 vs SCE on Pt) |

|---|---|---|

| 4-methylpyridinium | 6.0 | -0.64 V |

| 4-tertbutylpyridinium | 6.0 | -0.64 V |

| 3-methylpyridinium | 5.7 | -0.62 V |

| pyridinium | 5.2 | -0.58 V |

| 3-methoxypyridinium | 4.9 | -0.58 V |

Data from a study on weak acids and their reduction potentials on a platinum electrode. amazonaws.com

A computational study of this compound would predict its reduction potential, offering insight into its electrochemical behavior.

Molecular Modeling of Structural Features and Conformations in Solution and Solid State

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structures of molecules. For a flexible molecule like this compound, understanding its preferred shapes, or conformations, is key to understanding its properties and interactions. The molecule has several rotatable bonds, primarily in the phenethyl group (C-C single bonds and the C-N bond), which allow it to adopt numerous conformations.

Conformational analysis can be performed using methods like molecular mechanics (e.g., MM2) or quantum mechanical methods like DFT. nih.gov These calculations explore the potential energy surface of the molecule as a function of its torsion angles to identify low-energy, stable conformations. For example, in a study of related 1-phenyl-tetrahydroisoquinolines, molecular mechanics calculations were used to determine that the heterocyclic ring prefers a half-chair conformation with the phenyl group in a pseudo-equatorial position. nih.gov

For this compound, a key aspect of its structure would be the relative orientation of the picolinium and phenyl rings. This is defined by the torsion angles along the ethyl bridge. Computational modeling can predict the energy barriers to rotation around these bonds and identify the most populated conformations in both the gas phase and in solution. Solvation models are crucial for accurately predicting conformations in solution, as solvent interactions can significantly influence the relative energies of different conformers. The solid-state structure, which can be compared with experimental data from X-ray crystallography, would represent a single conformation trapped in the crystal lattice, which is typically one of the low-energy conformations found in the computational analysis.

Advanced Applications in Organic Synthesis and Materials Science Research

Application in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. 1-Phenethyl-2-picolinium bromide serves as a valuable precursor in constructing such molecular architectures, primarily through the generation of a reactive intermediate known as a pyridinium (B92312) ylide.

In a general approach, treatment of an N-substituted 2-picolinium bromide with a base leads to the in-situ formation of a 2-picolinium N-ylide. nih.gov This ylide is a 1,3-dipole that can readily participate in cycloaddition reactions with various electron-deficient alkenes and alkynes. nih.gov This methodology provides a powerful tool for the construction of indolizine (B1195054) derivatives, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov

While direct examples employing this compound are not extensively documented in publicly available literature, the established reactivity of analogous N-acylmethyl-2-picolinium bromides provides a clear precedent. For instance, N-acylmethyl-2-picolinium bromide has been shown to react with dipolarophiles like N-phenylmaleimide and carbon disulfide to yield the corresponding cycloadducts. nih.govmdpi.com Similarly, reactions with electron-deficient alkenes in the presence of an oxidizing agent such as manganese dioxide can lead to the formation of substituted indolizine derivatives. nih.govmdpi.com

The general reaction scheme involves the deprotonation of the methylene (B1212753) group adjacent to the pyridinium nitrogen, followed by a [3+2] cycloaddition with a suitable dipolarophile. The resulting cycloadduct can then undergo further transformations, such as aromatization, to yield the final heterocyclic product. The phenethyl group at the nitrogen atom would be expected to influence the steric and electronic properties of the resulting ylide and, consequently, the stereochemistry and regioselectivity of the cycloaddition reactions.

Table 1: Examples of Heterocyclic Systems Synthesized from Related 2-Picolinium Bromides

| 2-Picolinium Bromide Derivative | Dipolarophile | Resulting Heterocyclic System | Reference |

| N-acylmethyl-2-picolinium bromide | N-phenylmaleimide | Pyrrolo[1,2-a]pyridine derivative | nih.gov |

| N-acylmethyl-2-picolinium bromide | Carbon disulfide | Thiazolo[3,2-a]pyridinium derivative | nih.gov |

| N-acylmethyl-2-picolinium bromide | Electron-deficient alkenes | Substituted indolizine | nih.gov |

Use as Precursors in the Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant interest as designer solvents and materials due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. Pyridinium salts are a well-established class of cations used in the synthesis of ILs. nih.govnih.govacs.org

This compound possesses the fundamental structural requirements to serve as a precursor for ionic liquids. The synthesis of pyridinium-based ionic liquids typically involves the quaternization of a pyridine (B92270) derivative with an alkyl halide, a reaction that has already occurred to form the title compound. nih.gov The resulting pyridinium bromide salt can then undergo anion exchange reactions to introduce a variety of anions, thereby tuning the properties of the resulting ionic liquid. nih.gov

For example, reacting the bromide salt with salts like sodium tetrafluoroborate (B81430) (NaBF₄) or potassium hexafluorophosphate (B91526) (KPF₆) would yield 1-phenethyl-2-picolinium tetrafluoroborate or hexafluorophosphate, respectively. nih.gov The choice of the anion significantly impacts the melting point, viscosity, and solubility of the ionic liquid. The presence of the phenethyl group is anticipated to influence the intermolecular interactions within the ionic liquid, potentially leading to different physical properties compared to ILs with simpler alkyl chains.

Table 2: Representative Anions for Ionic Liquid Synthesis and Their Potential Impact

| Anion | Potential Impact on Ionic Liquid Properties |

| Tetrafluoroborate (BF₄⁻) | Generally leads to lower melting points and viscosities. |

| Hexafluorophosphate (PF₆⁻) | Often results in hydrophobic and air-stable ionic liquids. |

| Bis(trifluoromethylsulfonyl)imide ((CF₃SO₂)₂N⁻) | Can produce ionic liquids with low viscosity and high thermal stability. |

| Acetate (CH₃COO⁻) | Tends to form more biodegradable and less toxic ionic liquids. |

Research into Its Role as a Catalyst or Reaction Accelerator

The application of pyridinium salts as catalysts or reaction accelerators is a growing area of research. acs.org These salts can act as phase-transfer catalysts, facilitating the reaction between reactants in different phases. Furthermore, functionalized ionic liquids derived from pyridinium salts have been shown to stabilize metal nanoparticles, which are highly effective catalysts in a variety of organic transformations, such as carbon-carbon coupling reactions. acs.orgrsc.org

While specific catalytic applications of this compound are not yet widely reported, the structural motifs present in the molecule suggest its potential in this domain. The pyridinium core can be a platform for creating task-specific ionic liquids that can enhance catalyst retention and recyclability in reactions like the Suzuki and Stille couplings. acs.org For instance, nitrile-functionalized pyridinium ionic liquids have demonstrated superior performance in retaining palladium catalysts. acs.org

The phenethyl group could also play a role in directing catalytic activity or influencing the stability of catalytic intermediates through non-covalent interactions. Research into the catalytic properties of N-phenethylpyridinium salts could unveil new applications in areas such as hydrogenation, oxidation, and C-H activation reactions. The ability to modify both the cation and the anion allows for the fine-tuning of the catalytic system for specific chemical transformations.

Table 3: Potential Catalytic Applications of Systems Derived from Pyridinium Salts

| Catalytic Application | Role of Pyridinium Salt | Related Research |

| Suzuki and Stille Coupling | Stabilization of palladium nanoparticles, catalyst retention | acs.orgrsc.org |

| Hydrogenation Reactions | Formation of catalyst-ionic liquid biphasic systems | acs.org |

| Phase-Transfer Catalysis | Facilitating inter-phase reactions | General principle |

Q & A

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Comparative Catalytic Performance of Pd-Picolinium Complexes

| Ligand Structure | Reaction (Yield %) | TOF (h⁻¹) | Optimal Solvent | Reference |

|---|---|---|---|---|

| 1-Phenethyl-2-picolinium | Suzuki-Miyaura (92%) | 450 | DMF | |

| 1-Butyl-3-methylimidazolium | Heck (78%) | 320 | Acetonitrile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.